2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

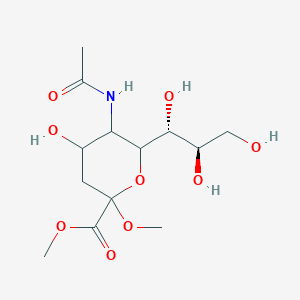

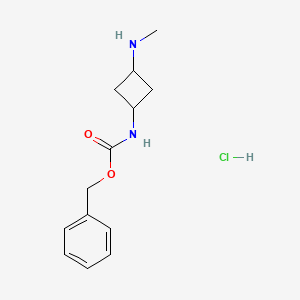

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルは、シアリル酸、特にN-アセチルノイラミン酸の誘導体です。 この化合物は、インフルエンザウイルス赤血球凝集素および金属イオンの結合相互作用を研究するためのモデルとしてよく使用されます 。 分子式はC13H23NO9、分子量は337.32 g/molです 。

準備方法

合成経路と反応条件

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルの合成は、通常、ノイラミン酸誘導体のグリコシル化を伴います。 一般的な方法の1つは、2,3-脱水ノイラミン酸誘導体を第一級または第二級アルコールと反応させて、対応するグリコシドまたはオルトエステルを形成することです 。反応条件には、通常、触媒の使用と特定の温度制御が含まれ、目的の生成物が得られるようにします。

工業生産方法

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルの具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、制御された条件下での大規模なグリコシル化反応を含み、高収率と高純度を保証します。このプロセスには、工業規格を満たすために、精製と品質管理のステップが含まれる可能性があります。

化学反応の分析

反応の種類

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルは、次のようなさまざまな化学反応を受けることができます。

酸化: この反応は、化合物の官能基を修飾するために使用できます。

還元: この反応は、特定の官能基を還元するために使用でき、化合物の特性を変更します。

置換: この反応は、1つの官能基を別の官能基に置き換えることを伴い、これは異なる特性を持つ誘導体を作成するために役立ちます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応用の触媒が含まれます。条件は通常、反応が効率的に進行するように、制御された温度とpHレベルを伴います。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸誘導体を生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。置換反応は、導入される置換基に応じて、さまざまな生成物を生成する可能性があります。

科学研究への応用

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルは、いくつかの科学研究の用途があります。

科学的研究の応用

2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester has several scientific research applications:

作用機序

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルの作用機序は、インフルエンザウイルスの赤血球凝集素など、特定の分子標的との相互作用を伴います。 この相互作用は、ウイルスが宿主細胞に結合する能力を阻害するため、感染を防ぎます 。この化合物の構造により、ウイルス結合の通常の標的である天然シアリル酸を模倣することができます。

類似の化合物との比較

類似の化合物

N-アセチルノイラミン酸: ヒト細胞に一般的に見られる、2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルの親化合物.

N-グリコリルノイラミン酸: グリコリル基の存在によって異なる、ノイラミン酸の別の誘導体.

2,4,7,8,9-ペンタ-O-アセチル-N-アセチルノイラミン酸メチルエステル: さまざまな生化学研究で使用される、高度にアセチル化された誘導体.

独自性

2-O-メチル-β-D-N-アセチルノイラミン酸メチルエステルは、2-O位での特定のメチル化によってユニークであり、これは特定のウイルスタンパク質および金属イオンへの結合親和性を高めます。 これは、ウイルス相互作用を研究し、抗ウイルス戦略を開発する際に特に役立ちます 。

類似化合物との比較

Similar Compounds

N-Acetylneuraminic Acid: The parent compound of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester, commonly found in human cells.

N-Glycolylneuraminic Acid: Another derivative of neuraminic acid, differing by the presence of a glycolyl group.

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid, Methyl Ester: A highly acetylated derivative used in various biochemical studies.

Uniqueness

This compound is unique due to its specific methylation at the 2-O position, which enhances its binding affinity to certain viral proteins and metal ions. This makes it particularly useful in studying viral interactions and developing antiviral strategies .

特性

分子式 |

C13H23NO9 |

|---|---|

分子量 |

337.32 g/mol |

IUPAC名 |

methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |

InChIキー |

JKTJXQQVMKZKQA-WVPFUJCWSA-N |

異性体SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)